Home > Products > Screening Compounds P89479 > Mcl-1 inhibitor 6
Mcl-1 inhibitor 6 -

Mcl-1 inhibitor 6

Catalog Number: EVT-10963021
CAS Number:
Molecular Formula: C26H28ClNO6S
Molecular Weight: 518.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Mcl-1 inhibitor 6 is synthesized through various chemical methodologies, often involving complex organic reactions that yield high-affinity compounds against Mcl-1. It belongs to a class of small-molecule inhibitors that specifically target the BH3-binding domain of Mcl-1, disrupting its interaction with pro-apoptotic BH3-only proteins. This classification is essential for understanding its mechanism of action and potential therapeutic applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of Mcl-1 inhibitor 6 involves multiple steps that typically include:

  1. Formation of Key Intermediates: The initial step often involves reacting ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate with reducing agents to produce (1,5-dimethyl-1H-pyrazol-3-yl)methanol.
  2. Bromination: The methanol derivative can be brominated to form (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol.
  3. Coupling Reactions: A palladium-catalyzed coupling reaction is employed to combine various intermediates, such as methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate, leading to the formation of the final compound .

These methods highlight the complexity and precision required in synthesizing effective Mcl-1 inhibitors.

Molecular Structure Analysis

Structure and Data

The molecular structure of Mcl-1 inhibitor 6 features several key components that contribute to its binding affinity:

  • Core Structure: The compound typically contains a pyrazole ring fused with an indole moiety, which is critical for interacting with the BH3-binding groove of Mcl-1.
  • Substituents: Various substituents on the indole and pyrazole rings enhance binding interactions and improve pharmacological properties.

Data from X-ray crystallography reveal that these structural elements allow for tight binding within the hydrophobic pocket of Mcl-1, facilitating effective inhibition .

Chemical Reactions Analysis

Reactions and Technical Details

Mcl-1 inhibitor 6 undergoes several key reactions during its synthesis:

  1. Reduction Reactions: Initial reduction steps convert carboxylate esters into alcohols.
  2. Bromination: Bromination introduces halogen substituents that are crucial for subsequent coupling reactions.
  3. Palladium-Catalyzed Coupling: This step is vital for forming complex structures by linking different molecular fragments together.

These reactions are carefully controlled to ensure high yields and purity of the final product .

Mechanism of Action

Process and Data

The mechanism by which Mcl-1 inhibitor 6 exerts its effects involves:

  1. Binding to Mcl-1: The compound binds specifically to the BH3-binding domain of Mcl-1, preventing it from interacting with pro-apoptotic proteins.
  2. Induction of Apoptosis: By inhibiting Mcl-1, the compound promotes apoptosis in cancer cells that rely on this protein for survival. This action has been shown to be particularly effective in certain cancers like myeloma and acute myeloid leukemia .

Quantitative studies indicate that Mcl-1 inhibitor 6 can significantly reduce cell viability in treated cancer cell lines, underscoring its potential as a therapeutic agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Mcl-1 inhibitor 6 exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water, affecting its bioavailability.
  • Stability: The compound's stability under physiological conditions is crucial for its therapeutic use; studies have shown it maintains activity over extended periods when stored correctly.

Analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy are employed to characterize these properties accurately .

Applications

Scientific Uses

Mcl-1 inhibitor 6 has significant applications in cancer research and therapy:

  • Targeted Cancer Therapy: Its primary application lies in treating cancers characterized by overexpression of Mcl-1, such as certain leukemias and lymphomas.
  • Research Tool: Beyond therapeutic use, it serves as a valuable tool in research settings for studying apoptosis pathways and the role of B-cell lymphoma 2 family proteins in cancer biology.

Ongoing studies are exploring combination therapies involving Mcl-1 inhibitors with other agents to enhance efficacy against resistant cancer types .

Introduction to Mcl-1 as a Therapeutic Target in Oncogenesis

Myeloid cell leukemia 1 (MCL-1) is an essential antiapoptotic member of the BCL-2 protein family that functions as a master regulator of mitochondrial apoptosis. Its primary biological role involves sequestering pro-apoptotic proteins like BAK, BAX, and BH3-only activators (BIM, PUMA), thereby preventing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation [1] [7]. Unlike other BCL-2 family proteins, MCL-1 features a unique N-terminal PEST domain (rich in proline, glutamate, serine, and threonine) that confers rapid turnover and complex post-translational regulation, making it a dynamic node in cellular survival signaling [5] [9].

In oncogenesis, MCL1 is among the most frequently amplified genes across human cancers. Genomic analyses reveal amplification at chromosome 1q21.2 in approximately 40-50% of multiple myeloma cases, 46.3% of osteosarcomas, and significant frequencies in breast cancer, non-small cell lung cancer (NSCLC), and hematological malignancies [1] [4] [9]. This amplification drives overexpression of MCL-1 protein, which confers a critical survival advantage to cancer cells by:

  • Enhancing intrinsic apoptosis resistance: Elevated MCL-1 buffers pro-apoptotic stressors from chemotherapy, radiotherapy, and targeted therapies.
  • Mediating acquired drug resistance: MCL-1 upregulation is a common escape mechanism following BCL-2/BCL-xL inhibition (e.g., venetoclax therapy) [1] [5] [7].

The therapeutic imperative to target MCL-1 is underscored by its non-redundant roles in tumor survival and its association with poor prognosis. However, targeting MCL-1 has historically been challenging due to structural complexities of its BH3-binding groove and essential physiological roles in normal tissues (e.g., cardiomyocyte mitochondrial function) [5] [8] [9]. The development of highly selective, potent inhibitors like Mcl-1 inhibitor 6 represents a breakthrough in exploiting this oncogenic dependency.

Properties

Product Name

Mcl-1 inhibitor 6

IUPAC Name

4-(4-acetylphenyl)sulfonyl-1-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-3,5-dimethylpyrrole-2-carboxylic acid

Molecular Formula

C26H28ClNO6S

Molecular Weight

518.0 g/mol

InChI

InChI=1S/C26H28ClNO6S/c1-15-13-21(14-16(2)23(15)27)34-12-6-11-28-18(4)25(17(3)24(28)26(30)31)35(32,33)22-9-7-20(8-10-22)19(5)29/h7-10,13-14H,6,11-12H2,1-5H3,(H,30,31)

InChI Key

MKUKBCVJQXCFKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCCCN2C(=C(C(=C2C(=O)O)C)S(=O)(=O)C3=CC=C(C=C3)C(=O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.